Naphthalen-2-yl(phenyl)methanol

Overview

Description

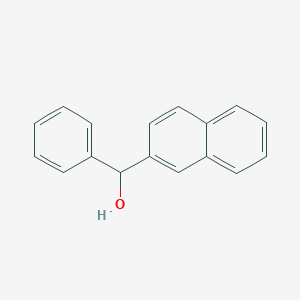

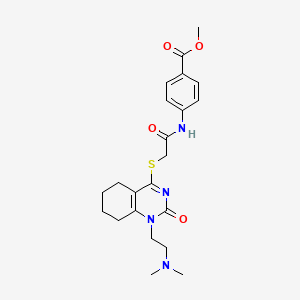

Naphthalen-2-yl(phenyl)methanol is a chemical compound with the molecular formula C17H14O . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring attached to a phenyl group through a methanol linkage . The molecular weight of the compound is 234.292 Da .Scientific Research Applications

Photochemical Generation and Reactivity

The compound is used in photochemical studies, specifically in the solvolyses of naphthalen-1-yl(phenyl)iodonium and naphthalen-2-yl(phenyl)iodonium tetrafluoroborate in methanol. This leads to the generation of naphthyl ethers and phenylnaphthalene Friedel-Crafts products, contributing to the understanding of singlet and triplet naphthyl cations and their energy states (Slegt et al., 2007).

Apoptosis Induction in Cancer Research

Naphthalen-2-yl(phenyl)methanol derivatives have been discovered as potent inducers of apoptosis, particularly in cancer research. This finding was derived from high-throughput screening assays and highlighted the compound's potential in developing new therapeutic agents (Jiang et al., 2008).

Synthesis via Intramolecular Rearrangement

The compound is involved in the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones through photoinduced intramolecular rearrangement, demonstrating an environmentally friendly and efficient synthesis method. This process offers advantages over traditional metal-catalyzed reactions (Jing et al., 2018).

Chemosensor Development

This compound derivatives are used in creating chemosensors for detecting transition metal ions. These compounds exhibit selectivity towards specific ions, like Cu2+, and change color upon complexation, making them useful in analytical chemistry (Gosavi-Mirkute et al., 2017).

Photophysical Properties in Fluorophores

The compound contributes to the synthesis of novel fluorophores, particularly blue-emitting materials used in OLEDs and other applications requiring specific photophysical properties (Padalkar et al., 2015).

Electroluminescent Material Development

Derivatives of this compound are synthesized for use in blue-emitting electroluminescent materials. These materials have potential applications in OLED technology (Yoon et al., 2014).

Future Directions

Mechanism of Action

Target of Action

Related compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .

Mode of Action

It’s known that the compound’s polar character allows it to form hydrogen bonds, which could facilitate its interaction with target molecules .

Biochemical Pathways

Related compounds have been shown to influence various biological activities, suggesting that multiple pathways could be involved .

Pharmacokinetics

Its molecular weight is 234.292 Da , which is within the range generally favorable for oral bioavailability

Result of Action

Related compounds have shown a range of biological activities, including antidepressant effects .

Properties

IUPAC Name |

naphthalen-2-yl(phenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17-18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWPQZWRXDGDCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride](/img/structure/B2961315.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride](/img/structure/B2961316.png)

![N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2961318.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2961320.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2961322.png)

![2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2961326.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B2961328.png)

![1-benzyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2961331.png)

![5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2961333.png)